(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide
Overview
Description
Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
Pyrrolidine derivatives can be synthesized using different strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The significant feature of the pyrrolidine ring is the stereogenicity of carbons. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis
Pyrrolidine derivatives have been found to inhibit COX-2 with IC50 values in the range of 1–8 µM .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can vary depending on the substituents and stereochemistry .Scientific Research Applications
1. Anticancer and Cytotoxic Activities
Research has shown the potential of derivatives of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide in anticancer applications. A study synthesized a novel compound derived from the indibulin and combretastatin scaffolds, known anti-mitotic agents. This compound demonstrated good cytotoxicity on cancerous cell lines (IC50 value 27.7–39.2 µM) and low toxicity on a normal cell line (Ebrahim Saeedian Moghadam & M. Amini, 2018).
2. Corrosion Inhibition
A study on the synthesis and evaluation of new long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives as corrosion inhibitors revealed that these derivatives can act as effective corrosion inhibitors. These compounds were tested with steel coupons in acidic medium, showing promising inhibition efficiencies (A. Yıldırım & M. Cetin, 2008).
3. Oxidation Reactivity
The oxidation reactivity of 2-(pyridin-2-yl)-N,N-diphenylacetamides, which are related to this compound, has been studied. Oxidations of these compounds with various oxidants generate multiple products, characterized by spectroscopic methods (Sylvie L. Pailloux et al., 2007).
4. Palladium Adsorption
Research into polymeric resins impregnated with novel N-substituted 2-(diphenylthiophosphoryl)acetamides showed that these resins, containing pyridine and quinoline fragments, are efficient in the adsorption of Pd(II) ions from hydrochloric acid solutions. The adsorption process was found to be endothermic and spontaneous (A. Turanov et al., 2017).
5. Antiprion Activity
Benzamide derivatives containing the 2-(1-pyrrolidinyl)- or 2-(1-piperidyl)acetylamino group, structurally related to this compound, were synthesized and evaluated for antiprion activity. These compounds exhibited promising antiprion activity in in vitro assays, suggesting their potential as therapeutic agents against prion disease (F. Fiorino et al., 2012).
Future Directions
Properties
IUPAC Name |
2,2-diphenyl-2-[(3S)-pyrrolidin-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c19-17(21)18(16-11-12-20-13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,20H,11-13H2,(H2,19,21)/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJSBKKYHVODFT-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134002-25-8 | |
Record name | (S)-3-(Carbamoyldiphenylmethyl)pyrrolidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134002258 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(CARBAMOYLDIPHENYLMETHYL)PYRROLIDINE,(S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60BD005469 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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